tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate
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Overview
Description
tert-Butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate is a chemical compound with the molecular formula C13H19NO4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group, benzenesulfonyl group, and N-hydroxycarbamate moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate typically involves the reaction of tert-butyl carbamate with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:
tert-Butyl carbamate+Benzenesulfonyl chloride→tert-Butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.
Substitution: Electrophilic substitution reactions can occur at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl derivatives.
Substitution: Halogenated or nitrated benzenesulfonyl derivatives.
Scientific Research Applications
tert-Butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzenesulfonyl group plays a crucial role in this inhibitory activity by forming strong interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[1-(benzenesulfonyl)ethyl]carbamate
- tert-Butyl N-[1-(benzenesulfonyl)propyl]carbamate
- tert-Butyl N-[1-(benzenesulfonyl)butyl]carbamate
Uniqueness
tert-Butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate is unique due to its N-hydroxycarbamate moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where its particular chemical behavior is advantageous.
Properties
Molecular Formula |
C13H19NO5S |
---|---|
Molecular Weight |
301.36 g/mol |
IUPAC Name |
tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate |
InChI |
InChI=1S/C13H19NO5S/c1-10(14(16)12(15)19-13(2,3)4)20(17,18)11-8-6-5-7-9-11/h5-10,16H,1-4H3 |
InChI Key |
GQMKJAWOLAXTKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(N(C(=O)OC(C)(C)C)O)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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